
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide”, involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by a Hantzsch thiazol ring synthesis, which results in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the product from the previous step react to form the final compound .Molecular Structure Analysis
The molecular structure of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide” is represented by the linear formula C18H16N2OS . The thiazole ring in this compound is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, which include the compound you mentioned, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide” is a solid at room temperature . It has a molecular weight of 308.4 .Applications De Recherche Scientifique
Antimicrobial Activity
Cytotoxicity and Antitumor Effects
Chemical Synthesis Optimization
Mécanisme D'action
Target of Action
The primary targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide, are the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them important targets for cancer therapeutics .
Mode of Action
This compound acts as a cell-permeable inhibitor of the Nek2 and Hec1 enzymes . It specifically disrupts the interaction between these two enzymes, leading to changes in cell cycle progression and mitosis .
Biochemical Pathways
The compound affects the Hec1/Nek2 pathway , which is involved in the regulation of the cell cycle and mitosis . By inhibiting this pathway, the compound can disrupt cell division and potentially halt the proliferation of cancer cells .
Result of Action
The compound’s action results in a reduction in the overall levels of Nek2 protein in cells . This leads to a decrease in the proliferation of human breast cancer cells, with a GI50 (concentration required to inhibit growth by 50%) of 10-21 μM . Additionally, the compound activates cytotoxic activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability The compound’s efficacy can also be influenced by the specific cellular environment, including the presence of other proteins and molecules
Safety and Hazards
Orientations Futures
Thiazoles, including the compound you mentioned, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new compounds related to this scaffold to act as drug molecules with lesser side effects . Additionally, further studies could explore the potential of these compounds in treating various diseases, including cancer .
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-7-17(8-5-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-9-6-15(2)12-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBRFDZUDOIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


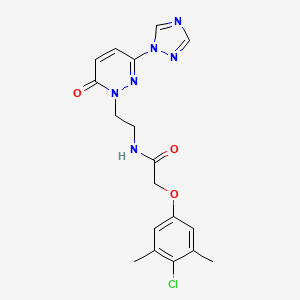
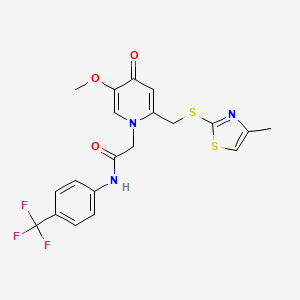
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)
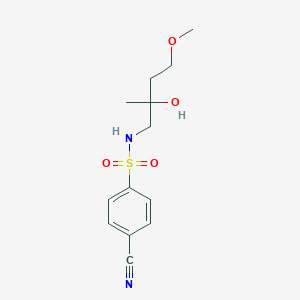
![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2467664.png)
![N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2467665.png)
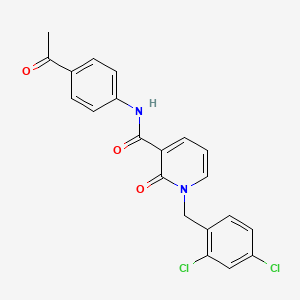
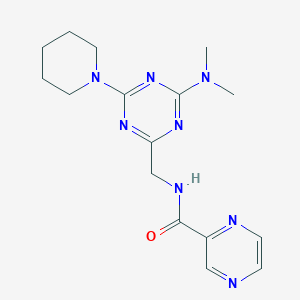
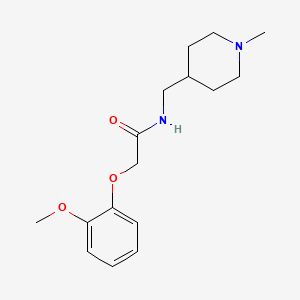
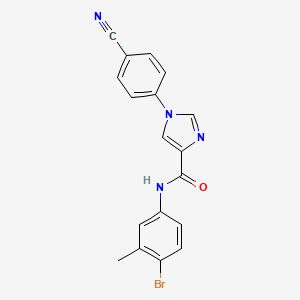
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2467671.png)